molecular formula C7H7BrO3 B14420097 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one CAS No. 80715-23-7

4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one

Cat. No.: B14420097
CAS No.: 80715-23-7
M. Wt: 219.03 g/mol
InChI Key: CWEGROGZIIIXRY-UHFFFAOYSA-N
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Description

4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a bromine atom attached to a tetrahydrobenzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature, yielding the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 4-Iodo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one.

Scientific Research Applications

4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is unique due to its specific ring structure and the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

CAS No.

80715-23-7

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

4-bromo-4,5,6,7-tetrahydro-1,3-benzodioxol-2-one

InChI

InChI=1S/C7H7BrO3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h4H,1-3H2

InChI Key

CWEGROGZIIIXRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)OC(=O)O2)Br

Origin of Product

United States

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